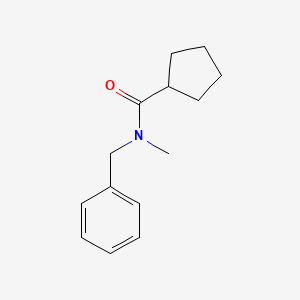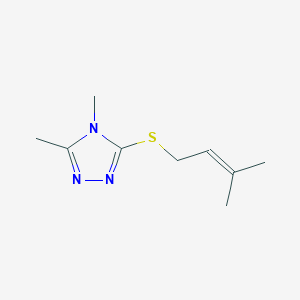![molecular formula C13H18N2O2 B7475629 N-[2-(dimethylamino)-2-oxoethyl]-3,4-dimethylbenzamide](/img/structure/B7475629.png)
N-[2-(dimethylamino)-2-oxoethyl]-3,4-dimethylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(dimethylamino)-2-oxoethyl]-3,4-dimethylbenzamide, also known as DMXAA, is a synthetic compound that has been extensively studied for its potential use in cancer treatment. This compound has shown promising results in preclinical studies and has been the subject of numerous scientific investigations.
Mecanismo De Acción
N-[2-(dimethylamino)-2-oxoethyl]-3,4-dimethylbenzamide works by activating the immune system to attack cancer cells. It does this by inducing the production of cytokines, which are proteins that play a key role in the immune response. N-[2-(dimethylamino)-2-oxoethyl]-3,4-dimethylbenzamide specifically activates the production of tumor necrosis factor-alpha (TNF-alpha), which is a cytokine that is involved in the destruction of tumor cells.
Biochemical and Physiological Effects:
N-[2-(dimethylamino)-2-oxoethyl]-3,4-dimethylbenzamide has been shown to have a number of biochemical and physiological effects. It induces the production of cytokines, which leads to the activation of immune cells. This can lead to the destruction of tumor cells. N-[2-(dimethylamino)-2-oxoethyl]-3,4-dimethylbenzamide has also been shown to increase blood flow to tumors, which can enhance the delivery of chemotherapy drugs to the tumor.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[2-(dimethylamino)-2-oxoethyl]-3,4-dimethylbenzamide has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily produced in large quantities. It has also been extensively studied, which means that there is a large body of scientific literature on its use. However, there are also some limitations to its use in lab experiments. N-[2-(dimethylamino)-2-oxoethyl]-3,4-dimethylbenzamide has been shown to have variable effects in different tumor models, which can make it difficult to draw definitive conclusions about its efficacy.
Direcciones Futuras
There are several future directions for the study of N-[2-(dimethylamino)-2-oxoethyl]-3,4-dimethylbenzamide. One area of research is the development of combination therapies that include N-[2-(dimethylamino)-2-oxoethyl]-3,4-dimethylbenzamide and other cancer drugs. Another area of research is the development of new formulations of N-[2-(dimethylamino)-2-oxoethyl]-3,4-dimethylbenzamide that can enhance its efficacy. Finally, there is a need for further research to better understand the mechanism of action of N-[2-(dimethylamino)-2-oxoethyl]-3,4-dimethylbenzamide and its potential use in the treatment of different types of cancer.
Métodos De Síntesis
The synthesis of N-[2-(dimethylamino)-2-oxoethyl]-3,4-dimethylbenzamide involves several steps. The starting materials are 3,4-dimethylbenzoyl chloride and dimethylamine, which are reacted to form N,N-dimethyl-3,4-dimethylbenzamide. This intermediate is then reacted with oxalyl chloride to form N-[2-(dimethylamino)-2-oxoethyl]-3,4-dimethylbenzamide.
Aplicaciones Científicas De Investigación
N-[2-(dimethylamino)-2-oxoethyl]-3,4-dimethylbenzamide has been extensively studied for its potential use in cancer treatment. It has been shown to have anti-tumor activity in a variety of cancer models, including lung cancer, melanoma, and leukemia. N-[2-(dimethylamino)-2-oxoethyl]-3,4-dimethylbenzamide works by inducing the production of cytokines, which are proteins that play a key role in the immune response. This leads to the activation of immune cells, which then attack the tumor cells.
Propiedades
IUPAC Name |
N-[2-(dimethylamino)-2-oxoethyl]-3,4-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-9-5-6-11(7-10(9)2)13(17)14-8-12(16)15(3)4/h5-7H,8H2,1-4H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORTJVXGWXNOCTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCC(=O)N(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(dimethylamino)-2-oxoethyl]-3,4-dimethylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-cyanocyclopentyl)-2-[4-(4-cyanopyridin-2-yl)piperazin-1-yl]acetamide](/img/structure/B7475552.png)
![N-[(2-chlorophenyl)methyl]-N-methylfuran-2-carboxamide](/img/structure/B7475557.png)


![N-[(4-fluorophenyl)methyl]-N,2,2-trimethylpropanamide](/img/structure/B7475586.png)
![N-[(4-fluorophenyl)methyl]-N-methylfuran-2-carboxamide](/img/structure/B7475593.png)







